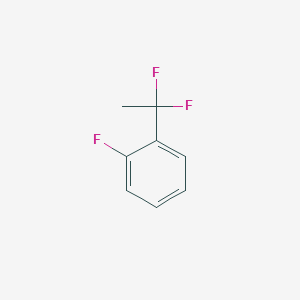

1-(1,1-Difluoroethyl)-2-fluorobenzene

CAS No.: 1138445-14-3

Cat. No.: VC3002661

Molecular Formula: C8H7F3

Molecular Weight: 160.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1138445-14-3 |

|---|---|

| Molecular Formula | C8H7F3 |

| Molecular Weight | 160.14 g/mol |

| IUPAC Name | 1-(1,1-difluoroethyl)-2-fluorobenzene |

| Standard InChI | InChI=1S/C8H7F3/c1-8(10,11)6-4-2-3-5-7(6)9/h2-5H,1H3 |

| Standard InChI Key | CMYVOOREJIMEGA-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=CC=C1F)(F)F |

| Canonical SMILES | CC(C1=CC=CC=C1F)(F)F |

Introduction

Physical and Chemical Properties

1-(1,1-Difluoroethyl)-2-fluorobenzene possesses several important physical and chemical properties that determine its behavior in different environments and applications. Understanding these properties is crucial for predicting its reactivity and developing appropriate handling protocols.

Basic Physical Properties

The fundamental physical properties of 1-(1,1-Difluoroethyl)-2-fluorobenzene are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1138445-14-3 |

| Molecular Formula | C₈H₇F₃ |

| Molecular Weight | 160.136 g/mol |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 158.2±30.0 °C at 760 mmHg |

| Flash Point | 42.0±12.5 °C |

| Exact Mass | 160.049988 |

| LogP | 2.99 |

| Vapor Pressure | 3.4±0.3 mmHg at 25°C |

| Index of Refraction | 1.430 |

| Storage Condition | 2-8°C |

The physical state of 1-(1,1-Difluoroethyl)-2-fluorobenzene at room temperature is likely to be liquid, given its boiling point of approximately 158.2°C at atmospheric pressure. The relatively high LogP value of 2.99 indicates that the compound has significant lipophilicity, which may influence its solubility profile and potential for membrane permeation in biological systems .

Structural Characteristics

Molecular Structure

The molecular structure of 1-(1,1-Difluoroethyl)-2-fluorobenzene consists of a benzene ring with a fluorine atom substituted at the ortho position (position 2) and a difluoroethyl group at position 1. The difluoroethyl group features a carbon atom bonded to two fluorine atoms and a methyl group. This arrangement creates a unique electronic environment that influences the compound's chemical behavior.

Structural Implications

The presence of fluorine atoms in 1-(1,1-Difluoroethyl)-2-fluorobenzene has several important structural implications. Fluorine is the most electronegative element, which allows it to strongly withdraw electron density from neighboring atoms. In this compound, the fluorine atoms create an electron-deficient environment in the aromatic ring, potentially enhancing its electrophilicity at specific positions.

Additionally, the C-F bond is one of the strongest single bonds in organic chemistry, contributing to the compound's thermal and chemical stability. The difluoroethyl group also introduces steric effects that may influence the compound's interactions with other molecules, including potential biological targets.

Applications and Uses

Industrial Applications

The unique physicochemical properties of 1-(1,1-Difluoroethyl)-2-fluorobenzene, including its stability and lipophilicity, may make it valuable in various industrial applications. These could include use as a chemical intermediate in the synthesis of specialty chemicals, as a component in high-performance materials, or as a solvent for specific applications requiring its particular combination of properties.

Synthesis Methods

General Synthetic Approaches

Research Findings

Structure-Activity Relationships

Research into fluorinated aromatic compounds has demonstrated that the position and number of fluorine atoms can significantly impact biological activity. The specific arrangement in 1-(1,1-Difluoroethyl)-2-fluorobenzene, with fluorine at position 2 and a difluoroethyl group at position 1, may confer unique biological properties that could be exploited in drug discovery programs.

Comparison with Related Compounds

Structural Isomers

1-(1,1-Difluoroethyl)-2-fluorobenzene belongs to a family of fluorinated benzenes that includes various isomers with different substitution patterns. These isomers, despite their structural similarities, can exhibit significantly different chemical and biological properties.

For example, moving the fluorine atom from position 2 to position 4, as in 1-(1,1-Difluoroethyl)-4-fluorobenzene, changes the electronic distribution in the aromatic ring, potentially altering its reactivity and biological activity. Similarly, introducing additional substituents, such as in 4-Bromo-1-(1,1-difluoroethyl)-2-fluorobenzene or 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene, further modifies the compound's properties and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume